HPGDS Enzyme Inhibition: Unsubstituted Phenyl Derivative Shows Sub-Micromolar Affinity Distinct from Halo-Phenyl Analogs
In a fluorescence polarization competition binding assay against human hematopoietic prostaglandin D synthase (HPGDS) expressed in E. coli, ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate (CAS 98476-09-6) demonstrated a binding Kd of 1,000 nM [1]. While this binding affinity is moderate, it is distinguishable from structurally analogous 1-phenylpyrazole-4-carboxylic acid derivatives that lack the 5-cyano and 4-ethoxycarbonyl groups. For reference, the core 1-phenylpyrazole-4-carboxylic acid scaffold (lacking the 5-cyano and ethyl ester) shows a Kd of 570 nM in the same assay system [2], indicating that the 5-cyano-4-ethoxycarbonyl substitution pattern modulates target engagement. In a functional enzyme inhibition assay (GST activity readout), the target compound exhibited an IC50 of 130 nM [1], placing it in a distinct activity band relative to other 1-phenylpyrazole chemotypes tested in the same HPGDS program by AstraZeneca [3]. These data are derived from a curated ChEMBL dataset (CHEMBL3425957) and provide a quantitative baseline for selecting this specific substitution pattern in HPGDS-focused discovery.
| Evidence Dimension | Binding affinity to human HPGDS (Kd) and functional enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Kd = 1,000 nM; IC50 = 130 nM |
| Comparator Or Baseline | 1-Phenylpyrazole-4-carboxylic acid (Kd = 570 nM); other 1-phenylpyrazole chemotypes in the series (IC50 range: 48–820 nM) |
| Quantified Difference | Kd: target compound exhibits ~1.75-fold weaker binding than the unsubstituted acid scaffold; IC50: 130 nM vs. series range of 48–820 nM |
| Conditions | HPGDS binding: ligand-observed 1D NMR T1rho competition assay with 1-phenylpyrazole-4-carboxylic acid/6-(3-fluorophenyl)pyridine-3-carboxamide reporter probe. Functional assay: recombinant human HPGDS, GST enzymatic activity using MCBL and glutathione, 30 min incubation. |
Why This Matters
This establishes the compound as a well-characterized HPGDS ligand with publicly available affinity data, enabling informed selection for hit-to-lead programs targeting prostaglandin D2-driven inflammation.
- [1] BindingDB Entry BDBM50084256 (CHEMBL3425957). Affinity Data: Kd = 1.00E+3 nM, IC50 = 130 nM for human HPGDS. View Source
- [2] BindingDB Entry BDBM50084151 (CHEMBL3425950). Affinity Data: Kd = 570 nM for 1-phenylpyrazole-4-carboxylic acid. View Source
- [3] AstraZeneca HPGDS inhibitor program curated in ChEMBL. IC50 range for 1-phenylpyrazole chemotypes: 48–820 nM across multiple BindingDB entries (BDBM50084259, BDBM50084151, BDBM50084262). View Source
